

# BPR1R024: A Technical Guide to a Potent and Selective CSF1R Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BPR1R024 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and function of macrophages.[1][2] Developed through property-driven optimization of a multi-targeting kinase inhibitor, BPR1R024 demonstrates significant potential in immuno-oncology by modulating the tumor microenvironment.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with BPR1R024.

# **Chemical Structure and Properties**

**BPR1R024** is a synthetic organic small molecule. Its chemical and physical properties are summarized in the tables below.

# **Chemical Identity**



Property	Value	Source
IUPAC Name	N-(4-((7-amino-4-(3- (trifluoromethyl)phenoxy)quina zolin-6- yl)amino)phenyl)acetamide	IUPHAR/BPS Guide to PHARMACOLOGY
Synonyms	BPR1R-024, compound 12	[4]
CAS Number	2503015-75-4	[1]
Molecular Formula	C24H21F3N6O2	MedKoo Biosciences
Molecular Weight	482.47 g/mol	MedKoo Biosciences

#### BPR1R024 Mesylate Salt:

Property	Value	Source	
CAS Number	2763365-40-6	[5]	
Molecular Formula	C25H25F3N6O5S	[5]	
Molecular Weight	578.56 g/mol	[5]	

**Physicochemical Properties** 

Property	- Value	Source
Solubility	DMSO: 10 mg/mL (20.73 mM)	MedchemExpress.com
Storage	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months	DC Chemicals

Note: Further data on melting point and pKa are not readily available in the public domain.

# **Biological Activity and Mechanism of Action**

**BPR1R024** is a highly potent inhibitor of CSF1R kinase activity with an IC50 value of 0.53 nM. [1][2] It exhibits significant selectivity for CSF1R over other kinases, such as Aurora A (AURA)

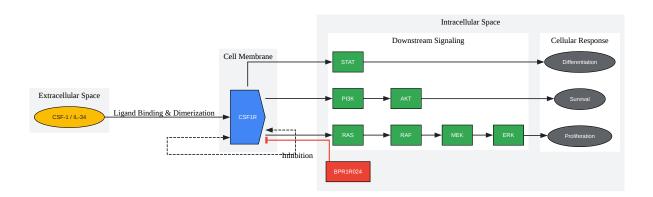


and Aurora B (AURB), with IC50 values greater than 10 μM and 1.40 μM, respectively.[1]

## CSF1R Signaling Pathway and Inhibition by BPR1R024

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[8]

**BPR1R024** acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, preventing the phosphorylation cascade and subsequent downstream signaling. This inhibition leads to a dose-dependent suppression of the CSF1R signal.[1]



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Caption: CSF1R signaling pathway and the inhibitory action of BPR1R024.



#### In Vitro and In Vivo Activity

- In Vitro: **BPR1R024** significantly suppresses the CSF1R signal in a dose-dependent manner in cell lines such as RAW264.7 and THP-1.[1] It has been shown to inhibit CSF1/CSF1R signaling-mediated production of TNF-α and specifically inhibits the survival of protumor M2-like macrophages with minimal effect on antitumor M1-like macrophages.[1]
- In Vivo: Oral administration of BPR1R024 mesylate has demonstrated antitumor and immunomodulatory activity in a murine colon tumor model.[2] It was observed to delay tumor growth and reverse the immunosuppressive tumor microenvironment by increasing the M1/M2 macrophage ratio.[2]

#### **Pharmacokinetics**

**BPR1R024** is orally active. Pharmacokinetic studies in preclinical models have provided the following data:

Parameter	Value	Species	Route	Source
Oral Bioavailability (F)	35%	Mouse	Oral	[1]
Dose-Normalized AUC (IV)	3635 ng/mL <i>h</i>	Mouse	IV	[1]
Dose-Normalized AUC (PO)	362 ng/mLh	Mouse	Oral	[1]

Note: Detailed information on Cmax, Tmax, and half-life is not publicly available.

# **Experimental Protocols**

The following are generalized protocols based on the discovery and characterization of **BPR1R024** as described in the primary literature. For detailed, specific methodologies, it is essential to consult the supplementary information of Lee KH, et al. J Med Chem. 2021 Oct 14;64(19):14477-14497.

# **In Vitro Kinase Assay**



- Objective: To determine the in vitro inhibitory activity of BPR1R024 against CSF1R and other kinases.
- Materials: Recombinant human CSF1R, AURA, AURB kinases; ATP; appropriate kinase buffer; BPR1R024; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - Prepare serial dilutions of BPR1R024 in DMSO.
  - 2. In a 384-well plate, add the kinase, the peptide substrate, and **BPR1R024** at various concentrations.
  - 3. Initiate the kinase reaction by adding ATP.
  - 4. Incubate at room temperature for a specified time (e.g., 60 minutes).
  - 5. Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
  - 6. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular Phosphorylation Assay**

- Objective: To assess the ability of BPR1R024 to inhibit CSF1-induced CSF1R phosphorylation in cells.
- Materials: A CSF1R-expressing cell line (e.g., THP-1); cell culture medium; recombinant human CSF-1; BPR1R024; lysis buffer; antibodies against total and phosphorylated CSF1R; and Western blot reagents.
- Procedure:
  - 1. Seed cells in a multi-well plate and starve overnight in a serum-free medium.
  - Pre-treat the cells with varying concentrations of BPR1R024 for a specified time (e.g., 1 hour).



- 3. Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).
- 4. Lyse the cells and collect the protein lysates.
- 5. Perform Western blot analysis using antibodies specific for phospho-CSF1R and total CSF1R.
- 6. Quantify the band intensities to determine the extent of phosphorylation inhibition.

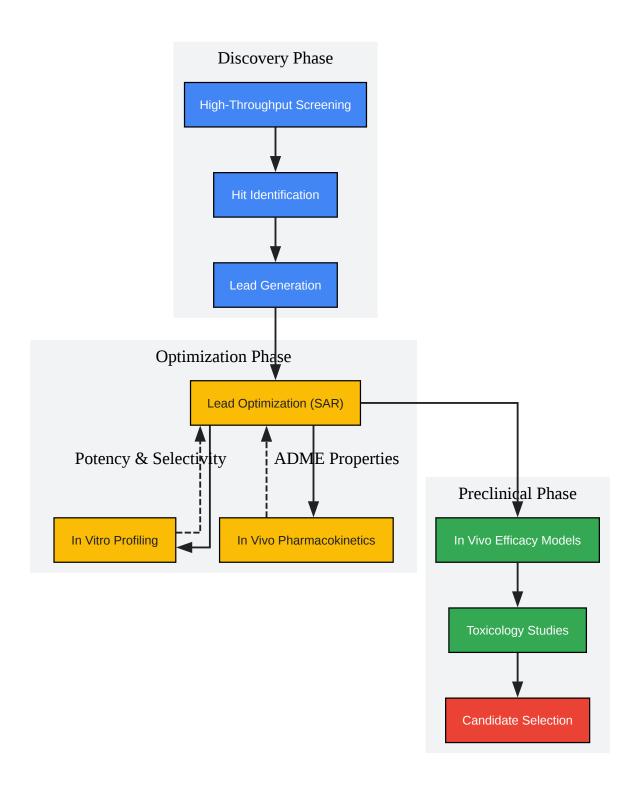
#### In Vivo Murine Colon Tumor Model

- Objective: To evaluate the antitumor efficacy of orally administered **BPR1R024**.
- Materials: C57BL/6 mice; MC38 murine colon cancer cells; BPR1R024 mesylate formulated for oral gavage; and calipers for tumor measurement.
- Procedure:
  - 1. Subcutaneously implant MC38 cells into the flank of the mice.
  - 2. Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
  - Administer BPR1R024 mesylate orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
  - 4. Measure tumor volume regularly using calipers.
  - 5. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for macrophage markers).

# Logical and Experimental Workflows Kinase Inhibitor Discovery and Characterization Workflow

The development of a selective kinase inhibitor like **BPR1R024** typically follows a structured workflow from initial screening to preclinical evaluation.





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Caption: A generalized workflow for kinase inhibitor drug discovery.



#### Conclusion

**BPR1R024** is a valuable research tool for investigating the role of CSF1R in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of **BPR1R024** for researchers in the field of drug discovery and development.

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